Holmium(III)acetatehydrate

Description

Significance of Holmium(III) in Lanthanide Chemistry and Material Science

The importance of the holmium(III) ion (Ho³⁺) in chemistry and material science is rooted in its distinct electronic and magnetic properties, which are characteristic of the lanthanide series. samaterials.comebsco.com Holmium is a rare-earth element with the atomic number 67. wikipedia.org Like other lanthanides, it predominantly exists in the +3 oxidation state in its compounds. samaterials.com

A primary distinguishing feature of holmium is its exceptionally high magnetic moment, the highest of any naturally occurring element. ebsco.comwikipedia.org At standard temperatures, it is paramagnetic, but it transitions to a ferromagnetic state at temperatures below 19 K. ebsco.comwikipedia.org This powerful magnetism makes holmium and its compounds, often produced from precursors like the acetate (B1210297), essential in the creation of high-performance magnets and materials with strong magnetic properties. samaterials.comwikipedia.org When combined with elements like yttrium, it forms highly magnetic compounds used as magnetic flux concentrators to create the strongest artificially generated magnetic fields. wikipedia.org

Furthermore, the Ho³⁺ ion exhibits sharp, well-defined optical absorption peaks in the visible and near-infrared spectral regions. wikipedia.orgwikipedia.org This property is exploited in several applications. Glass and solutions containing holmium are used as calibration standards for optical spectrophotometers. wikipedia.orgwikipedia.org Holmium is also a critical dopant in laser materials; for instance, holmium-doped yttrium iron garnet (YIG) and yttrium lithium fluoride (B91410) (YLF) are used in solid-state lasers that emit in the infrared range, with applications in medicine and remote sensing. wikipedia.orgwikipedia.org Its compounds are also used to impart yellow or red coloring to cubic zirconia and specialty glasses. wikipedia.org

Overview of Acetate Ligand Coordination Chemistry with Lanthanides

The acetate anion (CH₃COO⁻) is a versatile ligand in coordination chemistry, particularly with hard metal cations like the lanthanide(III) ions. nih.gov Acetates are considered excellent precursors for producing ultra-high-purity compounds and nanoscale materials. americanelements.com The coordination of acetate ligands with lanthanides, including holmium, can result in a variety of complex structures with diverse properties.

Research has shown that acetate ligands can coordinate to lanthanide ions in several modes. nih.govfrontiersin.org These include terminal bidentate (where both oxygen atoms of an acetate group bind to a single metal ion) and various bridging modes where the acetate ligand links two or more metal centers. nih.govwikipedia.org For example, in a study of dinuclear lanthanide complexes, acetate anions were found to bridge two Ln³⁺ ions in both μ₂:η¹:η¹ and μ₂:η¹:η² coordination patterns. frontiersin.org

This bridging capability frequently leads to the formation of coordination polymers. wikipedia.org The crystal structure of anhydrous holmium(III) acetate, for instance, reveals a polymeric structure where each holmium ion is nine-coordinate. wikipedia.org In this arrangement, the coordination sphere of the Ho³⁺ center is completed by two bidentate acetate ligands and additional oxygen atoms from bridging acetate ligands that link the metal centers together. wikipedia.org The specific coordination environment and the way ligands bridge metal ions are crucial in determining the resulting material's magnetic and optical properties. frontiersin.org

Foundational Research Trajectories of Holmium(III)acetatehydrate Systems

Research involving holmium(III) acetate hydrate (B1144303) primarily focuses on its application as a starting material for the synthesis of other holmium-containing materials and its use in catalysis and material science. samaterials.com

A major research trajectory is its use as a precursor for producing high-purity holmium(III) oxide (Ho₂O₃). samaterials.comwikipedia.org The thermal decomposition of holmium(III) acetate hydrate is a well-studied process used to obtain holmium oxide for applications in ceramics or optics. samaterials.comresearchgate.net Detailed thermoanalytical studies have monitored the decomposition course, identifying the gaseous products and solid intermediates. researchgate.net Research shows that hydrated holmium acetate first dehydrates in distinct steps before decomposing through several unstable, non-crystalline intermediates to finally yield holmium oxide at temperatures around 570-590°C. researchgate.netwikipedia.org

Holmium(III) acetate hydrate also serves as a key reagent in the synthesis of more complex materials. samaterials.com It is used to create holmium-doped materials for laser systems and as a starting point for other holmium compounds like fluorides and phosphates. samaterials.com In nanotechnology, it has been used as a precursor for synthesizing holmium vanadate (B1173111) (HoVO₄) nanoprobes through solvothermal synthesis. Furthermore, it is investigated as a component in catalytic systems, where rare-earth elements can play a role in promoting or stabilizing chemical reactions. samaterials.com For example, holmia-supported on γ-alumina, prepared using holmium(III) acetate hydrate, has been studied as a nanocatalyst. researchgate.net

Data Tables

Table 1: Physical and Chemical Properties of Holmium(III) Acetate Hydrate

| Property | Value/Description | References |

| Chemical Formula | Ho(CH₃COO)₃ · xH₂O | sigmaaldrich.com |

| Anhydrous Molecular Weight | 342.06 g/mol | fishersci.comsigmaaldrich.comereztech.com |

| Appearance | Pale pink to off-white or yellowish crystalline solid/powder | cymitquimica.comsamaterials.com |

| Hydration State | Often crystallizes as a tetrahydrate (4H₂O) from water solutions | sigmaaldrich.comcrystalls.info |

| Solubility | Soluble in water | wikipedia.org |

| CAS Number | 312619-49-1 (for hydrate) | fishersci.comthermofisher.comereztech.com |

Table 2: Thermal Decomposition Stages of Holmium(III) Acetate Hydrate

| Temperature | Event | Resulting Compound/State | References |

| ~105-135 °C | Dehydration | Complete dehydration to anhydrous form | researchgate.netwikipedia.org |

| >135 °C | Initial Decomposition | Formation of unstable intermediates (e.g., Ho(OH)(CH₃COO)₂, HoO(CH₃COO)) | researchgate.netwikipedia.org |

| ~400-450 °C | Intermediate Decomposition | Formation of holmium oxycarbonate (Ho₂O₂CO₃) | researchgate.netwikipedia.org |

| ~570-590 °C | Final Decomposition | Formation of holmium(III) oxide (Ho₂O₃) | researchgate.netwikipedia.org |

Structure

2D Structure

Properties

IUPAC Name |

holmium(3+);triacetate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Ho.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2/q;;;+3;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCGYXRQAXROOW-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

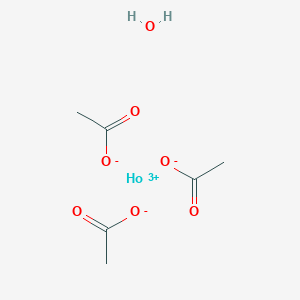

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Ho+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11HoO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Crystallographic Investigations and Structural Elucidation

Crystal Structures of Holmium(III) acetate (B1210297) hydrate (B1144303) Polymorphs

The crystal structure of holmium(III) acetate can exist in various forms, including hydrated and anhydrous polymorphs, each exhibiting distinct structural characteristics.

Anhydrous Holmium(III) Acetate Coordination Polymers

X-ray crystallography studies have determined that anhydrous holmium(III) acetate exists as a coordination polymer. In this polymeric network, holmium atoms are linked together by acetate ligands, creating an extended structure. wikipedia.org This arrangement is in contrast to simpler monomeric or dimeric structures, highlighting the versatile coordinating ability of the acetate anion with the relatively large holmium(III) ion. nih.gov

Coordination Numbers and Geometries of Holmium(III) Centers (e.g., Eight- and Nine-Coordinate Environments)

Holmium(III) centers in acetate compounds display variable coordination numbers, most commonly eight or nine. wikipedia.org

Nine-Coordinate Environment : In one common polymorph of anhydrous holmium(III) acetate, each Ho(III) ion is nine-coordinate. wikipedia.org The geometry for such nine-coordinate lanthanide ions is often a distorted tricapped trigonal prism. nih.gov This high coordination number is typical for larger lanthanide ions.

Eight-Coordinate Environment : A second polymorph of anhydrous holmium acetate features an eight-coordinate Ho(III) center. wikipedia.org In other acetate-bridged holmium complexes, an eight-coordinate environment has been described as a twisted square antiprism (SAPR, D4d) conformation. frontiersin.orgnih.gov The change in coordination number across the lanthanide series, or even between polymorphs of the same compound, is often attributed to the effect of lanthanide contraction. acs.org

Ligand Binding Modes of Acetate (e.g., Bidentate and Bridging)

The acetate ligand demonstrates remarkable versatility in its binding modes within holmium(III) acetate structures, acting as both a chelating and a bridging ligand to satisfy the coordination requirements of the metal centers. wikipedia.orgnih.gov

Bidentate (Chelating) : In the nine-coordinate polymorph, two of the acetate ligands are bidentate, meaning both oxygen atoms of the carboxylate group bind to the same holmium ion. wikipedia.org

Bridging : The remaining coordination sites are occupied by oxygen atoms from bridging acetate ligands. These ligands link adjacent holmium centers, forming the coordination polymer. wikipedia.org Several specific bridging modes have been identified in related dinuclear holmium complexes, including μ₂:η¹:η¹ and μ₂:η¹:η², which describe how the acetate ligand bridges two metal centers while coordinating to them in different ways. frontiersin.orgnih.gov

The various coordination modes of the acetate ligand are a key factor in the structural diversity of lanthanide acetates. nih.gov

| Coordination Feature | Description | Reference |

| Coordination Number | 8 or 9 | wikipedia.org |

| 9-Coordinate Geometry | Distorted tricapped trigonal prism | wikipedia.orgnih.gov |

| 8-Coordinate Geometry | Twisted square antiprism (in related complexes) | frontiersin.orgnih.gov |

| Acetate Binding Modes | Bidentate (chelating), Bridging | wikipedia.org |

| Specific Bridging Modes | μ₂:η¹:η¹, μ₂:η¹:η² (in related complexes) | frontiersin.orgnih.gov |

Isostructural Relationships with Other Lanthanide(III) Acetates

Anhydrous holmium(III) acetate is isostructural with the corresponding anhydrous acetates of other lanthanides, particularly lanthanum(III) acetate and praseodymium(III) acetate. wikipedia.orgwikipedia.org This means they share the same crystal structure and arrangement of atoms. Such isostructural series are common across the lanthanide elements due to their similar ionic radii and chemical properties. This relationship allows for comparative studies of properties like magnetism and luminescence across the series. acs.org

Structural Characterization of Holmium(III)-Containing Nanomaterials

X-ray Diffraction Analysis of Crystalline Phases and Annealing Effects

X-ray diffraction (XRD) is a primary technique for the structural characterization of crystalline holmium(III)-containing nanomaterials, such as oxides and zirconates. nih.govwhiterose.ac.ukmdpi.com The XRD pattern provides a fingerprint of the material's crystal structure, allowing for phase identification, determination of crystallite size, and analysis of lattice strain. semanticscholar.org

For instance, XRD patterns of holmium oxide (Ho₂O₃) nanoparticles can confirm a body-centered cubic structure, matching standard JCPDS patterns. semanticscholar.org Similarly, analysis of holmium fluoride (B91410) (HoF₃) nanoparticles can identify an orthorhombic phase. nih.gov The sharpness and intensity of the diffraction peaks indicate the degree of crystallinity of the nanomaterial. nih.govsemanticscholar.org

Annealing Effects: Thermal treatment, or annealing, has a significant impact on the structure of these nanomaterials. whiterose.ac.ukyu.edu.jo High-temperature XRD studies show that precursor materials, such as metal-alginate gels containing holmium, are initially amorphous but transform into crystalline phases upon heating. For example, single-phase crystalline holmium zirconate (Ho₂Zr₂O₇) can be formed at temperatures of 600-700°C. whiterose.ac.uk

Generally, increasing the annealing temperature or time leads to:

Improved Crystallinity : The diffraction peaks become sharper and more intense, indicating a reduction in crystal defects and an increase in structural homogeneity. mdpi.com

Growth of Crystallite Size : The average size of the crystalline domains tends to increase as smaller grains coalesce. yu.edu.jo

Phase Transformations : Annealing can induce phase transitions from a disordered or metastable phase to a more stable, ordered phase. nih.gov This is a crucial step in synthesizing materials with desired properties, such as the L1₀ phase in FePt nanoparticles. nih.gov

The table below summarizes representative XRD data for holmium-containing nanoparticles from the literature.

| Material | Crystalline Phase | Space Group | Key Diffraction Peaks (2θ°) and (hkl) planes | Reference |

| Holmium Oxide (HT-Ho₂O₃) | Body-Centered Cubic | Ia-3 | 29° (222), 33° (400), 48° (440), 57° (622) | semanticscholar.org |

| Holmium Fluoride (HoF₃) | Orthorhombic | - | Indexed to JCPDS card 00-023-0284 | nih.gov |

| Holmium Zirconate (Ho₂Zr₂O₇) | Defect Fluorite (Cubic) | - | Indexed to ICDD card 01-080-7723 | whiterose.ac.uk |

Electron Diffraction (SAED) for Nanocrystal Crystallinity

Selected Area Electron Diffraction (SAED) is a powerful technique utilized in transmission electron microscopy (TEM) to determine the crystalline structure of materials at the nanoscale. When applied to Holmium(III) acetate hydrate nanocrystals, SAED patterns would provide critical information about their crystallinity and phase.

For well-ordered, single-crystal nanocrystals, a SAED pattern would exhibit a regular array of sharp diffraction spots. The arrangement and spacing of these spots are directly related to the crystal lattice planes, allowing for the determination of the crystal system (e.g., monoclinic, orthorhombic) and lattice parameters. In the case of polycrystalline aggregates, the SAED pattern would consist of concentric rings, with each ring corresponding to a specific set of lattice planes. The continuous nature of the rings indicates the random orientation of the numerous crystallites within the analyzed area. For amorphous Holmium(III) acetate hydrate nanoparticles, a diffuse halo would be observed, indicating the absence of long-range atomic order.

Morphological Analysis via High-Resolution Transmission Electron Microscopy (HR-TEM)

High-Resolution Transmission Electron Microscopy (HR-TEM) offers direct visualization of the atomic lattice of crystalline materials, providing invaluable information about the morphology, size, and crystal structure of individual nanocrystals. HR-TEM imaging of Holmium(III) acetate hydrate nanocrystals would allow for the direct measurement of interplanar spacings (d-spacings), which can be correlated with X-ray diffraction data to identify specific crystallographic planes.

Detailed HR-TEM analysis can reveal the shape of the nanocrystals, which could range from spherical and rod-like to more complex polyhedral morphologies. Furthermore, this technique is instrumental in identifying crystal defects, such as dislocations, stacking faults, and grain boundaries, which can significantly influence the material's properties. For example, in the study of lanthanum oxide (nLa2O3) nanoparticles, HR-TEM images have been used to determine a d-spacing of 5.39 Å, corresponding to the (011) plane of the hexagonal structure. researchgate.net

| Parameter | Information Provided by HR-TEM |

| Morphology | Shape and size distribution of individual nanocrystals. |

| Crystallinity | Visualization of atomic lattice fringes, confirming crystalline nature. |

| Crystal Structure | Measurement of d-spacings for phase identification. |

| Defects | Identification of dislocations, grain boundaries, and other imperfections. |

Influence of Synthesis Parameters on Nanocrystal Structure

The structure and morphology of Holmium(III) acetate hydrate nanocrystals are expected to be highly dependent on the synthesis parameters. While specific studies on this compound are limited, general principles from the synthesis of other lanthanide-based nanocrystals can be inferred.

Key synthesis parameters that would influence the final product include:

pH: The pH of the reaction medium can affect the hydrolysis and condensation rates of the holmium precursors, thereby influencing the nucleation and growth of the nanocrystals.

Temperature: Temperature plays a crucial role in the kinetics of the crystallization process. Hydrothermal synthesis, for example, utilizes elevated temperatures and pressures to control particle size, shape, and crystallinity. ias.ac.in

Precursor Concentration: The concentration of holmium acetate and any precipitating agents will impact the supersaturation of the solution, which in turn governs the nucleation density and subsequent crystal growth.

Solvent System: The choice of solvent can influence the solubility of the reactants and the stability of the resulting nanocrystals. The use of coordinating solvents or surfactants can also direct the growth of specific crystal facets.

Metal Cation Radius: In mixed-lanthanide systems, the slight decrease in ionic radius across the lanthanide series (the "lanthanide contraction") can lead to subtle but significant changes in the crystal structure and coordination environment of the resulting acetate complexes. diva-portal.orgnih.gov

Surface Chemistry: The use of capping agents or ligands can control the growth and aggregation of nanocrystals by passivating their surfaces. This can lead to the formation of monodisperse nanoparticles with well-defined shapes.

| Synthesis Parameter | Potential Influence on Nanocrystal Structure |

| pH | Affects hydrolysis, nucleation, and growth rates. |

| Temperature | Controls reaction kinetics and crystallinity. |

| Precursor Concentration | Influences supersaturation and particle size. |

| Solvent System | Affects solubility and can direct crystal growth. |

| Metal Cation Radius | Can induce structural changes in mixed-lanthanide systems. |

| Surface Chemistry | Controls particle size, shape, and aggregation. |

Formation Mechanisms of Spherical Supraparticles and Rod-Like Mesocrystals

The assembly of individual nanocrystals into larger, ordered structures like spherical supraparticles and rod-like mesocrystals is a complex process governed by non-classical crystallization pathways.

Spherical Supraparticles: These are typically formed through the aggregation of primary nanoparticles. The driving force for this self-assembly can be the minimization of surface energy. In a typical scenario, such as the evaporation of a colloidal dispersion of Holmium(III) acetate hydrate nanocrystals, the nanoparticles would gradually come together as the solvent evaporates, eventually forming a spherical superstructure. The internal arrangement of the nanocrystals within the supraparticle can range from disordered to highly ordered.

Rod-Like Mesocrystals: The formation of mesocrystals involves the oriented attachment of primary nanocrystals. In this process, individual nanocrystals align along specific crystallographic axes before fusing together. This results in a larger, single-crystal-like structure (the mesocrystal) that retains the morphological features of its constituent nanoparticles. The formation of rod-like mesocrystals of Holmium(III) acetate hydrate would likely involve the anisotropic growth or preferential attachment of primary nanocrystals along a specific direction. This process is often mediated by surface ligands or the intrinsic dipole moments of the nanocrystals. Research into the formation of mesocrystals in various metal and metal oxide systems has highlighted the importance of controlling interparticle interactions to achieve desired morphologies. rsc.org

| Structure | Formation Mechanism | Key Characteristics |

| Spherical Supraparticles | Aggregation of primary nanoparticles. | Typically spherical overall shape; internal structure can be ordered or disordered. |

| Rod-Like Mesocrystals | Oriented attachment of primary nanocrystals. | Elongated, rod-like morphology; single-crystal-like diffraction behavior. |

Advanced Spectroscopic Characterization of Holmium Iii Acetatehydrate Systems

Vibrational Spectroscopy for Molecular and Structural Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides profound insights into the molecular structure, chemical bonding, and transformation processes of holmium(III) acetate (B1210297) hydrate (B1144303).

Infrared (IR) Spectroscopy for Chemical Bonding and Decomposition Products

Infrared (IR) spectroscopy is a powerful tool for probing the chemical bonds within holmium(III) acetate hydrate and for identifying the products of its thermal decomposition. The IR spectrum of lanthanide acetates is characterized by the vibrational modes of the acetate group (CH₃COO⁻) and the water of hydration. The positions of the carboxylate (COO) stretching frequencies are particularly sensitive to the nature of the coordination between the holmium ion and the acetate ligand.

The difference (Δν) between the asymmetric (νₐsym) and symmetric (νₛym) stretching frequencies of the COO group provides insight into the metal-oxygen bond strength. A larger separation indicates a more covalent character in the metal-oxygen bond. ias.ac.in Studies on various rare earth acetates show that this separation can be indicative of the bond strength, which tends to increase slightly with the heavier rare earth elements. ias.ac.in

Thermal decomposition of hydrated holmium acetate, such as Ho(CH₃COO)₃·4H₂O, is a multi-step process that can be monitored using thermogravimetric analysis (TGA) coupled with IR spectroscopy of the evolved gases. researchgate.netresearcher.life The process typically begins with dehydration, which for the tetrahydrate occurs in two distinct steps, involving the loss of three water molecules followed by the final water molecule. researcher.life

As the temperature increases further, the anhydrous acetate decomposes. ias.ac.inwikipedia.org This decomposition proceeds through several unstable, noncrystalline intermediates, including holmium(III) hydroxyacetate (Ho(OH)(CH₃COO)₂) and holmium(III) oxyacetate (HoO(CH₃COO)). researchgate.netwikipedia.org The final solid-state product, formed at temperatures around 570-590°C, is holmium(III) oxide (Ho₂O₃). researchgate.netwikipedia.org IR spectroscopy of the gaseous products evolved during this decomposition identifies a mixture of volatile compounds. researchgate.net

| Compound | Chemical Formula |

|---|---|

| Water Vapor | H₂O |

| Acetic Acid | CH₃COOH |

| Ketene | C₂H₂O |

| Acetone | (CH₃)₂CO |

| Methane (B114726) | CH₄ |

| Isobutene | C₄H₈ |

Raman Spectroscopy for Vibrational Modes and Structural Fingerprinting

Raman spectroscopy offers a complementary vibrational analysis to IR spectroscopy. While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. upenn.edu This technique is particularly useful for identifying the vibrational modes of the final holmium(III) oxide product, providing a structural fingerprint.

The Raman spectrum of cubic holmium(III) oxide (HT-Ho₂O₃) nanoparticles synthesized from a holmium acetate precursor shows several distinct peaks corresponding to the Ho-O vibrational modes. researchgate.net These peaks provide confirmation of the crystalline structure and phase of the resulting oxide material.

| Peak Position (cm⁻¹) |

|---|

| 156 |

| 214 |

| 328 |

| 379 |

| 607 |

Electronic Spectroscopy and Luminescence Diagnostics

The trivalent holmium ion (Ho³⁺) possesses a rich energy level structure arising from its 4f electron configuration, which gives rise to unique and useful photoluminescent properties. wikipedia.org Materials synthesized using holmium(III) acetate hydrate as a precursor are extensively studied for their light-emitting capabilities.

Upconversion and Downconversion Photoluminescence Emission Profiles

Holmium-doped materials exhibit both downconversion and upconversion luminescence. Downconversion involves the emission of a lower-energy photon after absorbing a higher-energy photon. In Ho³⁺-doped systems, excitation with blue light (e.g., 450 nm) leads to characteristic emission bands in the visible spectrum. nih.govnih.gov The most prominent of these is an intense green emission, typically centered around 547-550 nm, which is attributed to the overlapping ⁵S₂, ⁵F₄ → ⁵I₈ transitions of the Ho³⁺ ion. nih.govnih.gov A weaker red emission band around 660 nm, corresponding to the ⁵F₅ → ⁵I₈ transition, is also commonly observed. nih.gov

Upconversion is a process where lower-energy photons (typically in the near-infrared) are absorbed, leading to the emission of higher-energy (visible) photons. rsc.org This phenomenon has been demonstrated in holmium-based molecular clusters, which exhibit both green and red upconverted emissions. rsc.org In systems co-doped with other lanthanide ions, such as erbium (Er³⁺), excitation in the visible spectrum can lead to upconverted emissions from Ho³⁺ at various wavelengths, including 423 nm (⁵G₅ → ⁵I₈), 492 nm (⁵F₃ → ⁵I₈), 657 nm (⁵F₅ → ⁵I₈), and 760 nm (⁵I₄ → ⁵I₈). researchgate.net Additionally, Ho³⁺ ions are known for their strong emission in the near-infrared (NIR) and short-wave infrared (SWIR) regions, with a significant emission band observed around 2.0 µm (2000 nm) corresponding to the ⁵I₇ → ⁵I₈ transition. nih.govresearchgate.net

| Wavelength (nm) | Transition | Emission Color/Region | Process | Reference |

|---|---|---|---|---|

| ~550 | ⁵S₂, ⁵F₄ → ⁵I₈ | Green | Downconversion | nih.govnih.gov |

| ~660 | ⁵F₅ → ⁵I₈ | Red | Downconversion | nih.gov |

| 423 | ⁵G₅ → ⁵I₈ | Blue-Violet | Upconversion | researchgate.net |

| 492 | ⁵F₃ → ⁵I₈ | Blue-Green | Upconversion | researchgate.net |

| ~2000 | ⁵I₇ → ⁵I₈ | Infrared | Downconversion | nih.gov |

Excitation Spectra and Energy Transfer Mechanisms in Doped Systems

The luminescence of Ho³⁺ is initiated by the absorption of photons, and excitation spectra reveal the most efficient wavelengths for this process. For visible emissions, the excitation spectra for Ho³⁺-doped systems often show a strong absorption band around 450 nm. nih.gov

In co-doped systems, energy transfer between different lanthanide ions can significantly enhance or modify the luminescence output. A common strategy is to use a sensitizer (B1316253) ion, like ytterbium (Yb³⁺), which has a strong absorption cross-section, to absorb pump energy and then transfer it to the activator ion, Ho³⁺. A non-resonant energy transfer process from Yb³⁺ to Ho³⁺ is utilized to populate the excited states of holmium, leading to its characteristic NIR emission. nih.gov

Energy transfer from Ho³⁺ to other ions has also been studied. For instance, in Ho³⁺/Eu³⁺ co-doped nanophosphors, energy can be transferred from the ⁵S₂ and ⁵F₄ states of Ho³⁺ to the ⁵D₀ state of Eu³⁺. nih.gov This transfer, which occurs via an electric dipole-dipole interaction, results in a decrease in the green emission from holmium and an increase in the red emission from europium. nih.gov Similarly, efficient energy transfer from Er³⁺ to Ho³⁺ ions is responsible for the upconversion emissions observed in Er³⁺, Ho³⁺-codoped crystals. researchgate.net

Optical Bandgap Determinations

The optical bandgap (E₉) is a fundamental electronic property of a material. While holmium(III) acetate hydrate is a molecular compound, the materials synthesized from it, particularly holmium(III) oxide, are semiconductors for which the bandgap is a critical parameter. The optical bandgap of Ho₂O₃ nanoparticles prepared via the thermal decomposition of holmium acetate has been determined to be approximately 5.1 eV. researchgate.net In Ho³⁺-doped boro-bismuth-germanate glasses, the optical bandgap was calculated to be 3.3 eV. nih.gov These values indicate that the materials are wide-bandgap semiconductors, transparent to visible light, which is a prerequisite for their use as hosts for luminescent ions.

Analysis of Specific Holmium(III) Electronic Transitions in Luminescence

The luminescence properties of Holmium(III) ions are characterized by sharp, narrow emission bands resulting from f-f electronic transitions. mdpi.com These transitions, while formally forbidden, become partially allowed due to the influence of the crystal field, leading to distinct emission spectra. The analysis of these spectra provides significant insight into the local environment of the Ho³⁺ ion.

Luminescence is the emission of light that occurs as electrons transition from higher energy molecular orbitals to lower energy ones. libretexts.org For lanthanide ions like Holmium(III), this process is enhanced through the "antenna effect," where ligands absorb energy and efficiently transfer it to the central metal ion, from which emission then occurs. mdpi.com

Upon excitation, typically with a laser source, the Ho³⁺ ions are promoted from their ⁵I₈ ground state to various excited states. acs.org Subsequent non-radiative relaxation populates lower-lying excited states, from which radiative decay (luminescence) to the ground state or other lower states occurs. Common emission bands observed in holmium-containing systems are due to electric and dipole transitions. researchgate.net For instance, excitation at around 451 nm can lead to several distinct emission peaks corresponding to specific electronic transitions. researchgate.net

Detailed research findings have identified several key transitions in the visible and near-infrared (NIR) regions. A prominent emission is often observed in the visible region corresponding to the ⁵F₅ → ⁵I₈ transition. mdpi.com Further emissions can be detected in the NIR region, with the most intense band assigned to the ⁵F₅ → ⁵I₇ transition. mdpi.com A study of organic holmium(III) complexes identified an emission band between 1850 and 2100 nm, which corresponds to the decay from the lowest excited state back to the ⁵I₈ ground state. acs.org

The following table summarizes typical luminescence transitions observed for the Holmium(III) ion.

| Emission Wavelength (nm) | Transition | Region |

| ~495 | ⁵F₃ → ⁵I₈ | Visible |

| ~558 | ⁵S₂ + ⁵F₄ → ⁵I₈ | Visible |

| ~661 | ⁵F₅ → ⁵I₈ | Visible (Red) |

| ~973 | ⁵F₅ → ⁵I₇ | Near-Infrared |

| ~1179 | ⁵I₆ → ⁵I₈ | Near-Infrared |

| 1850 - 2100 | Lowest Excited State → ⁵I₈ | Near-Infrared |

Note: The exact peak positions can vary depending on the host matrix and local coordination environment of the Ho³⁺ ion.

Elemental and Surface Characterization Techniques

Energy Dispersive Spectroscopy (EDS) for Elemental Composition

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical technique used for the elemental analysis of a sample. wikipedia.org It is often coupled with scanning electron microscopy (SEM) to provide chemical characterization of materials at a micro-scale. pk.edu.pl The technique relies on the fundamental principle that each element possesses a unique atomic structure, which results in a unique set of peaks in its electromagnetic emission spectrum. wikipedia.org

The process involves bombarding the sample with a focused beam of electrons. This high-energy beam excites electrons in the inner shells of the atoms within the sample, causing them to be ejected and creating electron holes. wikipedia.org Electrons from outer, higher-energy shells then drop down to fill these holes. The excess energy from this transition is released in the form of an X-ray. wikipedia.org The energy of the emitted X-ray is characteristic of the element from which it originated. An energy-dispersive spectrometer measures the number and energy of these X-rays to determine the elemental composition of the sample. wikipedia.orgjeolusa.com

For Holmium(III) acetate hydrate, EDS analysis is used to confirm the presence of the constituent elements: Holmium (Ho), Carbon (C), and Oxygen (O). The analysis can provide semi-quantitative results, estimating the relative abundance of each element. jeolusa.com In studies of holmium-doped materials, EDS mapping has been effectively used to demonstrate the uniform spatial distribution of holmium within the material's microstructure, ensuring no significant elemental segregation has occurred. mdpi.com The experimental percentage compositions of the atoms determined by EDS are typically found to be very close to the theoretical values. researchgate.net

A representative EDS analysis for Holmium(III) acetate hydrate would yield a spectrum with distinct peaks corresponding to the characteristic X-ray energies of Ho, C, and O. The table below illustrates hypothetical results from such an analysis.

| Element | Series | Energy (keV) | Mass % (Normalized) | Atomic % (Normalized) |

| Carbon | K-series | 0.277 | 21.08 | 36.36 |

| Oxygen | K-series | 0.525 | 28.09 | 36.36 |

| Holmium | L-series | 6.720 | 50.83 | 27.27 |

| Total | 100.00 | 100.00 |

Note: The above data is illustrative for anhydrous Holmium(III) acetate for simplicity. The presence of water of hydration would alter the relative percentages of Oxygen and Hydrogen (which is not detectable by standard EDS).

UV-Vis Diffuse Reflectance Spectroscopy (DRS) for Electronic Transitions

UV-Vis Diffuse Reflectance Spectroscopy (DRS) is an analytical technique used to obtain molecular spectroscopic information from solid samples, particularly powders. caltech.edu It measures the light that has been diffusely scattered from the sample surface. In the UV-visible region, the technique probes the electronic transitions within the material. caltech.edu When a sample is irradiated with light, photons corresponding to specific electronic energy level differences are absorbed, promoting electrons to higher energy states. The remaining light is reflected, and a spectrum is generated by plotting the reflectance as a function of wavelength.

For Holmium(III) acetate hydrate, the DRS spectrum reveals a series of sharp absorption bands, primarily in the visible and near-UV regions. These absorptions correspond to the same f-f electronic transitions observed in luminescence, but in this case, they represent the energy absorbed to promote an electron from the ⁵I₈ ground state to various excited states.

Studies of Holmium(III) ions in solution and solid-state have identified several characteristic absorption bands. researchgate.net These transitions are often narrow and well-defined. The specific wavelengths of maximum absorption are indicative of the energy differences between the electronic states of the Ho³⁺ ion.

The table below details some of the key electronic transitions for the Holmium(III) ion that can be identified using UV-Vis DRS.

| Wavelength Range (nm) | Transition from ⁵I₈ Ground State to Excited State |

| ~346 | ⁵G₅ |

| ~386 | ⁵G₆, ⁵F₁ |

| ~450 | ⁵F₂, ⁵F₃ |

| ~470 | ³K₈ |

| ~485 | ⁵F₄, ⁵S₂ |

| ~537 | ⁵F₅ |

| ~641 | ⁵I₄ |

Note: The exact peak positions and intensities in a diffuse reflectance spectrum can be influenced by the solid-state matrix, particle size, and packing density.

Thermal Decomposition Pathways and Transformation to Holmium Iii Oxide

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of Decomposition Kinetics

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are instrumental in elucidating the thermal decomposition pathway of Holmium(III) acetate (B1210297) hydrate (B1144303). Studies on various hydrated forms, such as the 3.5-hydrate and tetrahydrate, reveal a consistent pattern of dehydration followed by decomposition.

For Holmium(III) acetate tetrahydrate (Ho(CH₃COO)₃·4H₂O), the dehydration process occurs in two distinct steps. researcher.life The initial step involves the elimination of three moles of water, followed by a second step where the final mole of water is removed. researcher.life The kinetics of these dehydration steps have been investigated, with the apparent activation energy (Ea) showing a dependence on the degree of conversion. In the first dehydration stage, the activation energy decreases from approximately 228.0 kJ/mol to 64.0 kJ/mol as the process progresses. researcher.life Conversely, the second dehydration step shows an increase in activation energy from 42.0 to 72.0 kJ/mol. researcher.life

| Decomposition Stage | Temperature Range (°C) | Process | Mass Loss / Product |

|---|---|---|---|

| Dehydration Step 1 | ~105 | Partial dehydration of hemiheptahydrate | Formation of hemihydrate researchgate.net |

| Dehydration Step 2 | ~135 | Complete dehydration | Formation of anhydrous Ho(CH₃COO)₃ researchgate.net |

| Decomposition | >135 - 590 | Decomposition of anhydrous acetate | Formation of intermediates wikipedia.org |

| Final Transformation | ~570 - 590 | Final oxide formation | Crystalline Holmium(III) oxide (Ho₂O₃) researchgate.netwikipedia.org |

Identification of Gaseous Volatile Decomposition Products (e.g., Acetic Acid, Ketene, Acetone, Methane (B114726), Isobutene)

The decomposition of the acetate functional groups following dehydration releases a mixture of gaseous volatile products. Infrared spectroscopy of the evolved gases during the thermal analysis of holmium acetate has identified several key compounds. The primary volatile products include water vapor from the initial dehydration stages. researchgate.net As the anhydrous acetate decomposes at higher temperatures, the organic portion breaks down to form acetic acid, ketene, acetone, methane, and isobutene. researchgate.net The formation of these products is consistent with the decomposition mechanisms of other metal acetates. ias.ac.in

| Gaseous Product | Chemical Formula |

|---|---|

| Water Vapor | H₂O |

| Acetic Acid | CH₃COOH |

| Ketene | C₂H₂O |

| Acetone | C₃H₆O |

| Methane | CH₄ |

| Isobutene | C₄H₈ |

Characterization of Non-Crystalline Intermediate Species and Solid Products

Between the complete dehydration of Holmium(III) acetate hydrate and the final formation of crystalline Holmium(III) oxide, several solid intermediate species are formed. Research indicates that the decomposition proceeds through three main non-crystalline (amorphous) and unstable intermediates. researchgate.net These intermediates represent sequential steps in the removal of the acetate groups and rearrangement of the holmium-oxygen bonds.

The proposed sequence of solid products is as follows wikipedia.org:

Anhydrous Holmium(III) acetate (Ho(CH₃COO)₃)

Holmium(III) hydroxide (B78521) diacetate (Ho(OH)(CH₃COO)₂)

Holmium(III) oxyacetate (HoO(CH₃COO))

Holmium(III) dioxycarbonate (Ho₂O₂CO₃)

Holmium(III) oxide (Ho₂O₃)

The formation of these intermediates has been characterized using techniques such as X-ray diffraction and infrared spectroscopy, which confirm their presence during the thermal decomposition process. researchgate.net

| Intermediate Species / Product | Chemical Formula | Formation Stage |

|---|---|---|

| Anhydrous Holmium(III) acetate | Ho(CH₃COO)₃ | After complete dehydration |

| Holmium(III) hydroxide diacetate | Ho(OH)(CH₃COO)₂ | Initial decomposition |

| Holmium(III) oxyacetate | HoO(CH₃COO) | Intermediate decomposition |

| Holmium(III) dioxycarbonate | Ho₂O₂CO₃ | Late-stage intermediate |

| Holmium(III) oxide | Ho₂O₃ | Final product |

Surface Area Evolution and Textural Properties of Derived Holmium(III) Oxide

The textural properties, particularly the specific surface area, of the Holmium(III) oxide produced from the decomposition of Holmium(III) acetate hydrate are highly dependent on the final calcination temperature. The surface area is a critical parameter for applications such as catalysis.

Studies have shown that the Holmium(III) oxide obtained at a calcination temperature of 600°C possesses a specific surface area of 31 m²/g. researchgate.net As the calcination temperature is increased to 800°C, a significant decrease in the surface area is observed, with the value dropping to 15.0 m²/g. researchgate.net This reduction is attributed to the sintering of the oxide particles at higher temperatures, leading to the growth of larger crystallites and a corresponding loss of surface area. This demonstrates that the final calcination temperature is a key parameter for tuning the textural properties of the resulting Holmium(III) oxide.

| Calcination Temperature (°C) | Specific Surface Area (m²/g) |

|---|---|

| 600 | 31.0 |

| 800 | 15.0 |

Coordination Chemistry of Holmium Iii Acetatehydrate

Ligand Exchange and Complexation Reactions with Diverse Ligands

Holmium(III) acetate (B1210297) hydrate (B1144303) serves as a precursor for the synthesis of a variety of coordination complexes through ligand exchange reactions. The water and acetate ligands in the primary coordination sphere of the holmium ion can be partially or fully substituted by other donor ligands. These reactions are driven by the relative coordinating strength of the incoming ligand and the reaction conditions.

Common classes of ligands that react with holmium(III) sources include β-diketones and heterocyclic amines. For example, complexes such as [Ho(acac)₃(H₂O)₂]·H₂O can be formed, where 'acac' is the anion of acetylacetone. nih.gov In this complex, the acetate ligands have been replaced by acetylacetonate (B107027) ligands. Further reaction of this aqua complex with nitrogen-donor heterocyclic ligands like 1,10-phenanthroline (B135089) (phen) or 2,2'-bipyridyl (bpy) leads to the formation of ternary complexes, [Ho(acac)₃phen] and [Ho(acac)₃bpy], respectively. nih.gov In these adducts, the water molecules are displaced by the stronger N-donor ligands, demonstrating a sequential ligand exchange process. The formation of these mixed-ligand complexes highlights the ability of the Ho(III) ion to accommodate a variety of donor atoms, typically oxygen and nitrogen, in its coordination sphere. researchgate.net

The following table summarizes representative ligand exchange reactions involving holmium(III) complexes.

| Precursor Complex | Incoming Ligand(s) | Resulting Complex | Reference |

| Holmium(III) source | Acetylacetone (Hacac) | [Ho(acac)₃(H₂O)₂]·H₂O | nih.gov |

| [Ho(acac)₃(H₂O)₂]·H₂O | 1,10-phenanthroline (phen) | [Ho(acac)₃phen] | nih.gov |

| [Ho(acac)₃(H₂O)₂]·H₂O | 2,2'-bipyridyl (bpy) | [Ho(acac)₃bpy] | nih.gov |

Formation of Oligomeric and Polymeric Holmium(III) Acetate Coordination Compounds

Anhydrous holmium(III) acetate is a coordination polymer. wikipedia.org The formation of such polymeric structures is a key feature of its chemistry, driven by the versatile coordination modes of the acetate anion. The acetate ligand can act as a bridging ligand, linking multiple metal centers together to form extended one-, two-, or three-dimensional networks.

In the crystal structure of anhydrous holmium(III) acetate, each Ho(III) center is nine-coordinate. wikipedia.org The coordination environment is satisfied by oxygen atoms from both bidentate and bridging acetate ligands. wikipedia.org The bridging acetate ligands are crucial for the formation of the polymeric chain. This ability of carboxylate groups to bridge lanthanide ions is a common feature in the coordination chemistry of these elements and leads to a vast array of polymeric architectures.

The synthesis of other holmium(III) coordination polymers often involves reacting a holmium salt, such as holmium(III) nitrate, with multidentate organic linkers under conditions like hydrothermal synthesis. scispace.commdpi.com For instance, a novel coordination polymer with the formula {[Ho₂(DHTA)₃(H₂O)₅]·H₂O}n was synthesized using 2,5-dihydroxy-1,4-terephthalic acid (DHTA) as the bridging ligand. scispace.commdpi.com In this structure, the Ho(III) centers are eight-coordinated and are linked by the DHTA ligands, which act as both bidentate and tridentate bridges. scispace.commdpi.com While not an acetate polymer, this example illustrates the principle of how bridging ligands facilitate the self-assembly of polymeric holmium(III) structures.

Table of Holmium(III) Coordination Geometries

| Compound | Coordination Number | Bridging Ligand | Reference |

|---|---|---|---|

| Anhydrous Holmium(III) Acetate | 9 | Acetate | wikipedia.org |

| Anhydrous Holmium(III) Acetate (Polymorph) | 8 | Acetate | wikipedia.org |

Influence of Reaction Conditions (e.g., pH) on Coordination Sphere and Stability

Reaction conditions play a critical role in determining the final product, its structure, and its stability in the coordination chemistry of holmium(III) acetate. Key parameters include pH, solvent, and temperature.

The pH of the reaction medium significantly influences the species formed. For example, dissolving holmium oxide in hot acetic acid at a controlled pH of 4 leads to the crystallization of the tetrahydrate form, Ho₂(CH₃COO)₆·4H₂O. wikipedia.org This indicates that under mildly acidic conditions, a specific hydrated complex is favored, where water molecules are integral to the coordination sphere and crystal structure.

The choice of solvent also affects the coordination environment. Studies on holmium(III) β-diketonate complexes in various non-aqueous solvents (such as methanol, ethanol, isopropanol, chloroform, acetonitrile, and pyridine) show that solvent molecules can coordinate to the Ho(III) ion. nih.gov This coordination changes the environment around the metal ion, which is detectable through spectroscopic methods. nih.gov Pyridine, in particular, was found to be highly effective in altering the spectral intensity, suggesting strong coordination to the holmium center. nih.gov

Temperature is another crucial factor, primarily affecting the thermal stability and hydration state of the compound. Thermogravimetric analysis (TGA) shows that holmium acetate hemiheptahydrate decomposes upon heating, losing water molecules in stages. wikipedia.org It first forms a hemihydrate at 105 °C, followed by the anhydrous form at 135 °C. wikipedia.org Further heating leads to the decomposition of the acetate ligand itself, eventually forming holmium oxide at temperatures above 590 °C. wikipedia.org

Spectroscopic Probes of Holmium(III) Coordination Environments

Spectroscopic techniques are powerful tools for investigating the coordination environment of the paramagnetic Ho(III) ion. Electronic absorption and photoluminescence spectroscopy are particularly informative due to the 4f-4f electronic transitions of holmium.

Photoluminescence (PL) spectroscopy provides further insight into the electronic structure and dynamics of Ho(III) complexes. When excited at an appropriate wavelength (e.g., 450 nm), holmium complexes can exhibit characteristic emission. acs.orgnih.gov For example, the Ho(F-TPIP)₃ complex shows emission in the 2 μm band. acs.orgnih.gov Time-resolved photoluminescence can be used to measure the decay lifetime of the excited state. In the Ho(F-TPIP)₃ powder, a decay lifetime of 11 ± 0.7 μs was measured, which provides information about the efficiency of radiative and non-radiative decay processes. acs.org These non-radiative processes are highly dependent on the coordination environment, as vibrations from coordinated ligands (especially O-H, C-H, and N-H bonds) can quench the luminescence. nih.gov

Summary of Spectroscopic Data for a Holmium(III) Complex

| Spectroscopic Technique | Transition/Feature | Wavelength/Time | Significance | Reference |

|---|---|---|---|---|

| Photoluminescence Excitation | ⁵G₆ ← ⁵I₈ | ~450 nm | Corresponds to Ho³⁺ absorption, efficient for exciting emission | acs.orgnih.gov |

| Photoluminescence Emission | ⁵I₇ → ⁵I₈ | ~2050 nm | Characteristic emission band of Ho³⁺ | acs.orgnih.gov |

| Time-Resolved PL | Decay Lifetime | 11 ± 0.7 μs | Measures excited state lifetime, sensitive to quenching | acs.org |

Magnetic Properties and Advanced Magnetism Research

Intrinsic Magnetic Characteristics of Holmium(III) Centers

The magnetic properties of the holmium(III) ion (Ho³⁺) originate from its electronic configuration, [Xe] 4f¹⁰. With ten electrons in the 4f shell, the ground state of the free Ho³⁺ ion is determined by Hund's rules to be ⁵I₈. This ground state possesses a large total angular momentum quantum number (J = 8), which is a combination of the total orbital angular momentum (L = 6) and the total spin angular momentum (S = 2). The theoretical magnetic moment for a free Ho³⁺ ion can be calculated using the formula gJ[J(J+1)]¹/² µB, where gJ is the Landé g-factor (5/4 for Ho³⁺), resulting in a theoretical value of approximately 10.6 µB (Bohr magnetons). This large magnetic moment is a key contributor to the significant magnetic properties observed in holmium-containing compounds.

In a crystalline environment, such as in holmium(III) acetate (B1210297) hydrate (B1144303), the (2J+1)-fold degeneracy of the ⁵I₈ ground state is lifted by the crystal electric field (CEF). This splitting of the energy levels, known as the Stark effect, leads to a set of sublevels. The thermal population of these Stark sublevels results in a temperature-dependent magnetic moment and contributes to the magnetic anisotropy of the compound. At room temperature, the magnetic behavior of many holmium(III) complexes is paramagnetic, with the χMT product (where χM is the molar magnetic susceptibility and T is the temperature) being close to the theoretical value for an uncoupled Ho(III) ion (14.07 cm³ K mol⁻¹) arxiv.orgmdpi.com. As the temperature is lowered, the depopulation of the higher-energy Stark sublevels causes a decrease in the χMT value arxiv.org.

Holmium(III)-Based Single-Molecule Magnets (SMMs)

Single-Molecule Magnets (SMMs) are individual molecules that can exhibit slow magnetic relaxation and magnetic hysteresis, essentially behaving as tiny magnets. The large magnetic moment and significant magnetic anisotropy of the Ho(III) ion make it a prime candidate for the development of a specific class of SMMs known as Single-Ion Magnets (SIMs), where the magnetic behavior is dominated by a single metal center.

The design of high-performance Ho(III)-based SIMs hinges on controlling the crystal field environment around the holmium ion to maximize the magnetic anisotropy and the energy barrier to magnetization reversal (Ueff). A key strategy involves the use of specific coordination geometries that create a strong axial crystal field. Research has shown that a pentagonal-bipyramidal coordination environment is particularly effective in stabilizing Ho(III) SIMs with high energy barriers aps.org. In such a geometry, two ligands are placed in the axial positions, creating a strong electrostatic field along a single axis, which promotes a highly axial magnetic anisotropy. This axiality helps to stabilize the ground state with maximal |mJ| values (the projection of the total angular momentum), which is a prerequisite for a large energy barrier.

A major obstacle in the development of SMMs is the phenomenon of quantum tunneling of magnetization (QTM), where the magnetization can reverse its direction by tunneling through the energy barrier rather than overcoming it thermally. This process is particularly efficient at zero magnetic field, leading to a loss of magnetic memory. In holmium(III)-based systems, a remarkable mechanism for the suppression of QTM at zero field has been identified. This suppression is driven by hyperfine interactions arising from the 165Ho nucleus, which has a nuclear spin of I = 7/2 and a natural abundance of 100%. The coupling between the electron spin and the nuclear spin can lift the degeneracy of the ground state, effectively preventing resonant QTM at zero field. This hyperfine-interaction-driven suppression has been observed in a non-Kramers holmium(III) single-ion magnet, contributing to its high energy barrier and the observation of magnetic hysteresis even in the absence of an external magnetic field.

The magnetic anisotropy in holmium(III) complexes is a direct consequence of the interaction between the aspherical 4f electron cloud and the crystal electric field generated by the surrounding ligands. This interaction lifts the degeneracy of the ⁵I₈ ground state into a series of Stark sublevels. The nature and energy of these sublevels determine the magnetic anisotropy of the complex. For a complex to function as a SIM, it should ideally possess an easy-axis of magnetization, meaning that the magnetic moment preferentially aligns along a specific direction. This is typically achieved when the ground state is a well-isolated doublet with a large |mJ| value. The energy separation between the ground state and the first excited state is a crucial factor in determining the energy barrier for magnetization reversal. The crystal field splitting in Ho(III) complexes can be significant, leading to a high degree of magnetic anisotropy. This high local magnetic anisotropy is a key reason why the experimental magnetization values at low temperatures are often well below the theoretical saturation value of 10 Nβ for a free Ho(III) ion.

Magnetic Susceptibility Measurements and Crystal-Field Parameter Derivations

The magnetic properties of holmium(III) compounds are typically investigated through direct current (dc) magnetic susceptibility measurements. The temperature dependence of the product of the molar magnetic susceptibility and temperature (χMT) provides valuable insight into the electronic structure of the Ho(III) ion. For many holmium(III) complexes, the room temperature χMT value is close to the theoretical value of 14.07 cm³ K mol⁻¹ for an isolated Ho³⁺ ion in the ⁵I₈ ground state arxiv.orgmdpi.com. As the temperature is lowered, the χMT product often remains constant over a certain range before decreasing at lower temperatures. This decrease is attributed to the thermal depopulation of the Stark sublevels generated by the crystal field effect arxiv.org.

The data obtained from magnetic susceptibility measurements can be used to derive the crystal-field parameters (CFPs) that describe the interaction between the Ho(III) ion and its ligand environment. By fitting the experimental χMT versus T data to a model that takes into account the crystal field Hamiltonian, it is possible to determine the energies of the Stark sublevels. These parameters are crucial for understanding the magnetic anisotropy and for predicting the magnetic behavior of the compound. The anisotropy (K∥ - K⊥) has been shown to be more sensitive to the values of the CFPs than the average susceptibility or g-values.

| Temperature (K) | χMT (cm³ K mol⁻¹) |

|---|---|

| 300 | 13.8 |

| 125 | ~13.8 |

| 2 | 6.8 |

Data sourced from a study on 8-coordinate holmium(III) complexes, where btfa is 4,4,4-trifluoro-1-phenyl-1,3-butanedionate and phen is 1,10-phenanthroline (B135089). arxiv.org

Influence of Holmium(III) Substitution on Magnetic Properties of Engineered Materials

In Y-type hexagonal ferrites, holmium substitution has been found to affect the dielectric and magnetic properties, making them suitable for high-frequency applications. The changes in magnetic properties upon Ho(III) substitution are often complex and depend on the concentration of the dopant, the site it occupies in the crystal lattice, and the nature of the magnetic interactions between the Ho(III) ions and the other magnetic ions in the material.

| Holmium Content (x) | Saturation Magnetization (Ms) (emu/g) | Coercivity (Hc) (Oe) |

|---|---|---|

| 0.00 | 71 | 21 |

| 0.05 | 65 | 35 |

| 0.10 | 58 | 50 |

| 0.15 | 50 | 62 |

| 0.20 | 44 | 70 |

This table presents illustrative data on how increasing the substitution of Iron (Fe) with Holmium (Ho) in Cobalt Ferrite nanoparticles affects their saturation magnetization and coercivity. The general trend shows a decrease in saturation magnetization and an increase in coercivity with higher Holmium content.

Density Functional Theory (DFT) for Magnetic Property Prediction

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of complex molecules, including lanthanide(III) coordination compounds like Holmium(III) acetate hydrate. researchgate.net While experimental characterization provides essential data, DFT calculations offer a theoretical framework to predict and rationalize the magnetic behavior of these materials at an atomic level. This is particularly valuable for understanding the properties of lanthanide complexes, whose magnetism originates from the localized and well-shielded 4f electrons. youtube.com

The magnetic properties of lanthanide compounds are fundamentally linked to magnetic anisotropy, which is the directional dependence of a material's magnetic properties. core.ac.uk This anisotropy arises from the interplay between the strong spin-orbit coupling inherent to lanthanide ions and the crystal field effect imposed by the coordinating ligands—in this case, the acetate and water molecules surrounding the Holmium(III) ion. youtube.com DFT calculations can model this interaction, providing insight into the electronic structure and the resulting magnetic anisotropy. youtube.com

Ab initio and DFT-based methods are employed to calculate key parameters that define the magnetic characteristics of a molecule. These include determining the magnetocrystalline anisotropy energy, which quantifies the energy required to change the direction of magnetization from an "easy" axis to a "hard" axis. youtube.com By calculating the total energy for different spin alignment directions, DFT can identify the preferred orientation of the magnetic moment within the molecular structure. youtube.com Furthermore, these calculations can predict the splitting of the degenerate quantum multiplets, which is crucial for understanding phenomena like quantum tunneling of magnetization. youtube.com

For lanthanide complexes, computational approaches often involve relativistic calculations to properly account for the significant spin-orbit coupling. nih.gov The choice of the exchange-correlation functional and basis sets within the DFT framework is critical for achieving high accuracy. researchgate.netroyalholloway.ac.uk Advanced methods may also be used to extract spin Hamiltonian parameters, which provide a simplified model to describe the magnetic behavior. researchgate.net

While specific, detailed DFT research findings exclusively for Holmium(III) acetate hydrate are not prevalent in publicly accessible literature, the established methodologies allow for the theoretical prediction of its magnetic parameters. The table below illustrates the type of data that such a computational study would yield for a representative mononuclear Holmium(III) complex.

Interactive Table: Predicted Magnetic Parameters for a Model Holmium(III) Complex

| Parameter | Predicted Value | Method | Significance |

|---|---|---|---|

| Magnetic Anisotropy Energy (MAE) | 25 cm⁻¹ | DFT+U | Energy barrier for reorienting the magnetic moment. |

| Axial Zero-Field Splitting (D) | -15 cm⁻¹ | CASSCF/NEVPT2 | Describes the splitting of spin states in the absence of a magnetic field, indicating an easy-axis anisotropy. |

| Transverse Zero-Field Splitting (E) | 0.5 cm⁻¹ | CASSCF/NEVPT2 | Quantifies the rhombic distortion from perfect axial symmetry. |

| g-tensor components (gx, gy, gz) | 0.85, 1.40, 5.07 | Ab initio | Relates the magnetic moment to the total angular momentum, indicating the directional dependence of the magnetic response. nih.govacs.org |

Note: The values in this table are illustrative and represent typical parameters obtained from ab initio calculations for mononuclear lanthanide complexes to demonstrate the predictive capability of the theory. They are not experimentally determined values for Holmium(III) acetate hydrate.

These theoretical predictions are invaluable for designing new molecules with tailored magnetic properties, such as Single-Molecule Magnets (SMMs), which have potential applications in high-density data storage and quantum computing. core.ac.uk The synergy between experimental measurements and computational predictions provides a comprehensive understanding of the complex magnetism in lanthanide compounds. nih.gov

Luminescence and Photonics Research Applications

Holmium(III)acetatehydrate as a Precursor for Optical Materials

Holmium(III) acetate (B1210297) hydrate (B1144303) is a preferred starting material for the synthesis of various holmium-doped optical materials due to its solubility and ease of decomposition, which allows for precise control over the doping concentration and uniform incorporation of Ho³⁺ ions into different host matrices.

Holmium-doped laser systems are renowned for their emission in the eye-safe 2 µm spectral region, which has significant applications in medicine, remote sensing, and materials processing. Holmium(III) acetate hydrate can be used in the fabrication of the active gain medium for these lasers. For instance, it can be a component in the solution-doping process for manufacturing holmium-doped silica (B1680970) fibers. In this process, a porous silica preform is soaked in a solution containing holmium(III) acetate hydrate, followed by a high-temperature consolidation step. This method allows for the uniform distribution of holmium ions within the fiber core, which is crucial for achieving high laser efficiency.

Recent advancements have focused on developing high-power and efficient holmium-doped fiber lasers. These systems often utilize a thulium-doped fiber laser as a pump source, operating around 1.95 µm, which directly excites the Ho³⁺ ions. The design of the optical fibers, such as triple-clad structures, is optimized to enhance the pump absorption and minimize losses, leading to high output powers.

| Laser System Parameter | Typical Value/Characteristic | Source(s) |

| Operating Wavelength | ~2.04 - 2.17 µm | researchgate.net |

| Pump Wavelength | ~1.15 µm or ~1.95 µm | researchgate.net |

| Gain Medium | Holmium-doped silica fiber or crystals (e.g., Ho:YAG, Ho:YLF) | |

| Key Applications | Remote sensing, free-space optical communication, mid-infrared optical parametric oscillators | researchgate.net |

Holmium-doped materials are investigated for their potential as phosphors in specialized lighting and display technologies. The characteristic sharp emission lines of Ho³⁺ ions can contribute to the generation of specific colors. When co-doped with other lanthanide ions, such as ytterbium (Yb³⁺), holmium-doped phosphors can exhibit upconversion luminescence, converting near-infrared radiation to visible light. For example, Y₂O₂S:Yb,Ho phosphors can emit in the near-infrared, red, green, and blue regions under 980 nm excitation. nih.gov The upconversion mechanism in these phosphors involves the transfer of energy from the excited Yb³⁺ ions to the Ho³⁺ ions, leading to the population of higher energy levels and subsequent visible emission. nih.gov The brightness of these phosphors can be significantly higher than that of commercially available upconverting phosphors. nih.gov

The development of such phosphors is crucial for applications in security inks, bio-imaging, and 3D displays, where the conversion of invisible near-infrared light to visible light is desirable.

Holmium(III) acetate hydrate can be utilized as a precursor for the deposition of holmium-containing thin films and optical coatings. Metal-organic precursors, including acetates, are often employed in chemical vapor deposition (CVD) and sol-gel processes to create uniform and high-quality optical coatings. The organic ligands in the precursor facilitate its volatility or solubility, which is essential for these deposition techniques. Upon thermal decomposition, the organic components are removed, leaving behind a holmium-containing layer, often in the form of an oxide or a mixed oxide.

These holmium-doped coatings can be designed to have specific optical properties, such as high reflectivity or anti-reflection characteristics at certain wavelengths. The sharp absorption bands of holmium also make these coatings useful as optical filters for calibrating spectroscopic instrumentation. The ability to precisely control the thickness and composition of the film allows for the fine-tuning of its optical performance. Organic holmium(III) complexes have been shown to be promising candidates for fabricating thin-film light-emitting devices operating at ~2 μm. reddit.com

Upconversion and Downconversion Luminescence in Nanomaterials

Nanomaterials doped with lanthanide ions, including holmium, are at the forefront of research into upconversion and downconversion luminescence. These processes involve the conversion of photons from one energy to another and have a wide range of potential applications.

Upconversion is a process where lower-energy photons are converted into higher-energy photons. rsc.org In lanthanide-doped nanomaterials, the most efficient upconversion mechanism is Energy Transfer Upconversion (ETU). rsc.org This process typically involves a sensitizer (B1316253) ion, often Yb³⁺, which has a large absorption cross-section in the near-infrared, and an activator ion, such as Ho³⁺, which has a suitable energy level structure for emitting visible light.

The ETU process can be summarized as follows:

Absorption: The sensitizer ion (e.g., Yb³⁺) absorbs a low-energy photon (e.g., from a 980 nm laser).

Energy Transfer: The excited sensitizer ion transfers its energy to a nearby activator ion (e.g., Ho³⁺), promoting it to an intermediate excited state.

Second Energy Transfer: A second excited sensitizer ion transfers its energy to the already excited activator ion, promoting it to a higher excited state.

Emission: The activator ion relaxes from the higher excited state to the ground state, emitting a higher-energy (visible) photon.

In holmium-based systems, the green and near-infrared emissions are typically due to two consecutive energy transfers from Yb³⁺ to Ho³⁺, while blue and red emissions can be explained by a more complex loop-like mechanism. nih.gov

By carefully designing the nanostructure and composition of lanthanide-doped materials, it is possible to manipulate the flow of energy (energy flux) and thus control the color of the emitted light. One strategy involves creating core-shell nanostructures where the sensitizer and activator ions are spatially separated. This design can minimize unwanted back energy transfer and enhance the desired upconversion pathways.

For instance, in a core-shell nanoparticle with a holmium sublattice, the emission color can be tuned by controlling the interfacial energy transfer. By taking advantage of the dual roles of Yb³⁺ as both a migrator and an energy trapper, a gradual color change from red to yellowish-green can be achieved under 808 nm excitation. The emission colors can be further tuned by using non-steady-state excitation. This fine-tunable color behavior is highly promising for applications such as anti-counterfeiting.

Holmium-doped glasses have also been observed to exhibit color changes depending on the lighting conditions, a phenomenon related to the sharp absorption bands of holmium interacting with the emission spectra of different light sources. rsc.org This suggests the potential for developing materials with photochromic or light-dependent color properties.

Optical Nonlinearity and Migrating Photon Avalanche Phenomena

Holmium(III) ions are central to advanced research in optical nonlinearity, particularly through a mechanism known as migrating photon avalanche (MPA). researchgate.netnih.gov This process generates a massive nonlinear optical response, where the intensity of luminescent emission grows exponentially with the intensity of the excitation light. researchgate.netnih.gov The photon avalanche effect in lanthanide-doped solids allows for the use of much weaker lasers to induce significant nonlinear processes. researchgate.net

The MPA strategy typically employs multilayered core/shell nanostructures. nih.govresearchgate.net In a common research model, the nanoparticle's core is composed of ytterbium(III) (Yb³⁺) and praseodymium(III) (Pr³⁺) ions. nih.gov When excited by a specific wavelength, such as an 852 nm laser, this core activates avalanche looping cycles, achieving a significant nonlinear response, for instance, a 26th-order nonlinearity with a pumping threshold of 60 kW cm⁻². nih.gov

The key to the MPA mechanism is the ability of the energized core to transfer its optical nonlinear response to other lanthanide emitters, such as Holmium(III) (Ho³⁺) or Thulium(III) (Tm³⁺), located in the nanoparticle's outer shell. nih.govresearchgate.net This migration of energy results in an even higher-order nonlinearity in the shell's emitter due to cascading multiplicative effects. nih.govresearchgate.net This approach provides a versatile method for achieving giant optical nonlinearity in a variety of emitters. researchgate.net Research has demonstrated that this phenomenon can be applied to high-resolution bioimaging, achieving a lateral resolution of approximately 62 nm using a single low-power continuous-wave laser. nih.govresearchgate.net

| Parameter | Description | Key Findings / Values | References |

|---|---|---|---|

| Core Composition | Ions in the nanoparticle core that initiate the photon avalanche. | Ytterbium(III) (Yb³⁺) and Praseodymium(III) (Pr³⁺) | nih.gov |

| Shell Emitter | Lanthanide ion in the outer shell that receives the migrated energy. | Holmium(III) (Ho³⁺), Thulium(III) (Tm³⁺) | nih.govresearchgate.net |

| Excitation Wavelength | Wavelength of the laser used to induce the avalanche effect. | 852 nm | nih.gov |

| Core Nonlinearity | The order of optical nonlinearity observed in the core nanocrystals. | 26th-order | nih.gov |

| Pumping Threshold | The minimum power density required to initiate the avalanche. | 60 kW cm⁻² | nih.gov |

| Achieved Resolution | Spatial resolution demonstrated in bioimaging applications. | ~62 nm | researchgate.net |

Nanothermometry and Advanced Sensing Applications

Complexes incorporating Holmium(III) are at the forefront of developing high-performance optical thermometers, particularly for cryogenic environments. rsc.orgnih.gov This research leverages the unique combination of Single-Molecule Magnetism (SMM) with thermally modulated luminescence inherent to certain lanthanide coordination complexes. rsc.orgnih.gov An innovative approach utilizes the luminescence re-absorption effect in Ho(III) complexes for highly sensitive, ratiometric optical thermometry. rsc.org

The experimental framework involves dinuclear cyanido-bridged molecules, such as those formulated as {[HoIII(4-pyridone)4(H2O)2][MIII(CN)6]}·nH2O, where M can be Cobalt, Rhodium, or Iridium. rsc.org These molecules are constructed from pentagonal bipyramidal Ho(III) complexes that exhibit the SMM effect even in a zero direct-current field. rsc.org

The principle of thermometry is based on observing sharp re-absorption lines corresponding to Ho(III) electronic transitions within the broader emission bands of the organic ligands (e.g., 4-pyridone). rsc.orgnih.gov The intensity of these re-absorption lines shows strong thermal variation. rsc.org This temperature dependence allows for the creation of sensitive ratiometric thermometers with an effective performance range between 25 K and 205 K. rsc.orgnih.gov The specific performance characteristics can be adjusted by the choice of hexacyanidometallates used in the complex. rsc.org This work establishes Ho(III) complexes as excellent candidates for advanced opto-magnetic systems that link slow magnetic relaxation with unique optical thermometry capabilities. rsc.orgnih.gov

| Feature | Description | Details | References |

|---|---|---|---|

| Core Technology | The fundamental physical principle used for temperature sensing. | Thermally modulated luminescence combined with Single-Molecule Magnetism (SMM). | rsc.orgnih.gov |

| Key Phenomenon | The specific optical effect measured. | Luminescence re-absorption by Ho(III) electronic transitions. | rsc.orgnih.gov |

| Molecular Structure | The type of chemical complexes investigated. | Dinuclear cyanido-bridged molecules containing pentagonal bipyramidal Ho(III). | rsc.org |

| Operational Range | The temperature range over which the thermometer is effective. | 25 K to 205 K | rsc.orgnih.gov |

| Sensing Method | The technique used to measure temperature changes. | Ratiometric analysis of sharp, temperature-dependent re-absorption lines. | rsc.org |

Exploratory Research in Quantum Computing with Holmium(III)

The unique quantum properties of the Holmium(III) ion have positioned it as a promising candidate for the development of quantum bits, or qubits, the fundamental units of quantum computers. acs.orgnih.gov Research has shown that a single bit of data can be stored on an individual holmium atom, highlighting its potential for creating more compact computer memories and forming the basis for quantum computing architectures. nih.govscitechdaily.com

One area of exploration involves using holmium-containing single-molecule magnets (SMMs) as qubits. aip.orgresearchgate.net In one such molecular structure, a holmium ion is enclosed within a complex, creating a system with distinct hyperfine energy levels. aip.org Researchers have identified "clock transitions" within these levels, which are points where the transition frequency is insensitive to first-order fluctuations in the magnetic field. aip.org Exploiting these clock transitions can protect the quantum state of the qubit from environmental noise, a phenomenon known as decoherence. aip.org This approach has yielded measured coherence times of approximately 8 microseconds, a significant duration compared to the nanosecond timescale of single-qubit operations. aip.org

Another avenue of research focuses on neutral holmium atoms. A theoretical design for a quantum processor proposes using the hyperfine ground states of holmium atoms for "collective register encoding" to scale up the number of qubits. arxiv.org Experiments have also demonstrated the ability to fix a single holmium atom on a platinum substrate and maintain the stability of its magnetic spin for up to ten minutes at temperatures near absolute zero. scitechdaily.com This remarkable stability is a critical prerequisite for writing and reading quantum information. scitechdaily.com The magnetothermal and quantum coherence properties of mononuclear Holmium(III) derivatives further underscore their potential in quantum information processing technologies. acs.org

| Research Approach | System Description | Key Finding or Proposal | References |

|---|---|---|---|

| Single-Molecule Magnets | A Ho(III) ion is sandwiched between two tungsten-oxygen molecular complexes. | Utilizes "clock transitions" to protect the qubit from magnetic noise, achieving coherence times of ~8 µs. | aip.org |

| Single-Atom on a Substrate | A single holmium atom is placed on a platinum surface at ~1 K. | The magnetic spin of the atom remains stable for up to 10 minutes, demonstrating potential for data storage. | scitechdaily.com |

| Neutral Atom Collective Encoding | A theoretical design for a quantum processor using a lattice of neutral holmium atoms. | Proposes using the hyperfine ground states for collective encoding to scale to a large number of qubits. | arxiv.org |

| Mononuclear Complexes | General study of mononuclear Ho(III) derivatives. | Noted for promising quantum coherence properties suitable for quantum information processing. | acs.org |

Catalytic Applications and Surface Reactivity Research

Holmium(III) Acetate (B1210297) Hydrate (B1144303) as a Component in Catalytic Systems